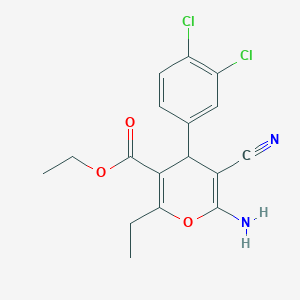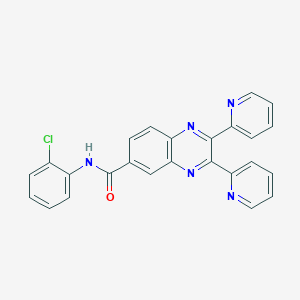![molecular formula C21H18BrCl2NOS B5153133 2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5153133.png)
2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide, also known as DTTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridinium family and has been found to possess several unique properties that make it an ideal candidate for use in various research applications.
Mechanism of Action
The mechanism of action of 2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide involves the formation of a covalent bond between the thiol group and the pyridinium ring. This covalent bond results in the formation of a highly fluorescent compound that can be easily detected and quantified.
Biochemical and Physiological Effects:
2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide has been found to have minimal biochemical and physiological effects on biological systems. This compound has been extensively tested for its potential toxicity and has been found to be safe for use in various research applications.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide is its high selectivity for thiols. This compound can be used to detect and quantify thiols in various biological samples with high accuracy and precision. However, one of the limitations of 2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide is its relatively low solubility in aqueous solutions, which can limit its use in certain research applications.
Future Directions
There are several future directions for the use of 2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide in scientific research. One potential application is the development of new fluorescent probes for the detection of other biomolecules in biological systems. Additionally, 2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide could be used in the development of new therapeutic agents for the treatment of various diseases. Finally, further studies are needed to optimize the synthesis and properties of 2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide for use in various research applications.
Synthesis Methods
The synthesis of 2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide involves the reaction of 3,4-dichlorothiophenol with 2-oxo-2-phenylethylbromide in the presence of a base. The resulting product is then treated with pyridine to form the final compound, 2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide. This synthesis method has been extensively studied and optimized to produce high yields of pure 2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide.
Scientific Research Applications
2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide has been extensively studied for its potential applications in scientific research. One of the primary applications of 2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide is as a fluorescent probe for the detection of thiols in biological systems. This compound has been found to be highly selective for thiols and can be used to detect and quantify thiols in various biological samples.
properties
IUPAC Name |
2-[2-[2-(3,4-dichlorophenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2NOS.BrH/c22-19-10-9-18(14-20(19)23)26-13-11-17-8-4-5-12-24(17)15-21(25)16-6-2-1-3-7-16;/h1-10,12,14H,11,13,15H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNXFMRATPGOGR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2CCSC3=CC(=C(C=C3)Cl)Cl.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrCl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[2-(3,4-Dichlorophenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153080.png)
![methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5153085.png)
![ethyl (4-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5153087.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5153090.png)
![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5153093.png)
![4-{[(3-chlorophenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5153101.png)
![3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B5153109.png)
![2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B5153114.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B5153123.png)

![N,N'-[methylenebis(2-cyano-4,1-phenylene)]diacetamide](/img/structure/B5153142.png)
![2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5153149.png)